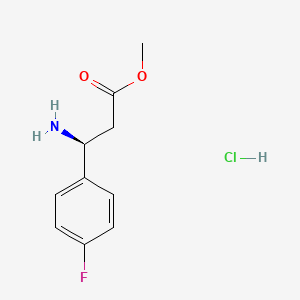

![molecular formula C11H8BrN3S B6167918 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1343603-66-6](/img/no-structure.png)

6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine (6-Br-TIP) is an organic compound with a complex structure. It is a derivative of imidazopyridine, a heterocyclic aromatic compound found in many plant and animal species. 6-Br-TIP has been studied for its potential in a wide range of applications, including drug discovery and development, agricultural and industrial production, and biochemistry and physiology research.

Scientific Research Applications

6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has been studied for its potential applications in a wide range of scientific research fields. It has been used in drug discovery and development, as a potential inhibitor of the enzyme histone deacetylase (HDAC). In addition, it has been studied for its potential applications in agricultural and industrial production, as a potential herbicide and fungicide. It has also been studied for its potential biochemical and physiological effects, as a potential modulator of cell signaling pathways and gene expression.

Mechanism of Action

6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has been studied for its potential mechanism of action in a variety of biological processes. In drug discovery and development, it has been studied for its potential to inhibit the enzyme histone deacetylase (HDAC). HDAC is an enzyme involved in the regulation of gene expression and cell signaling pathways. By inhibiting HDAC, 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine may be able to modulate the expression of genes and pathways involved in a variety of biological processes.

Biochemical and Physiological Effects

6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has been studied for its potential biochemical and physiological effects. It has been studied for its potential to modulate cell signaling pathways and gene expression, as well as its potential to inhibit the enzyme histone deacetylase (HDAC). In addition, it has been studied for its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to act as an inhibitor of protein kinases and other enzymes involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has a number of advantages and limitations for laboratory experiments. One of the main advantages is its relatively low cost and availability. In addition, 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is relatively easy to synthesize in the laboratory, and its structure is well-characterized. On the other hand, 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has a number of limitations for laboratory experiments. For example, it can be difficult to synthesize in large quantities, and it can be difficult to purify. In addition, 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unstable in acidic conditions and can be rapidly degraded in the presence of light or oxygen.

Future Directions

There are a number of potential future directions for research on 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine. These include further investigation into its potential applications in drug discovery and development, agricultural and industrial production, and biochemistry and physiology research. In addition, further research is needed to better understand its mechanism of action, as well as its potential biochemical and physiological effects. Finally, further research is needed to optimize the synthesis and purification of 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine in the laboratory setting.

Synthesis Methods

6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can be synthesized in a laboratory setting using a variety of different methods. The most commonly used method involves the reaction of a thiophene-2-yl bromide with an imidazole-3-amine in a base-catalyzed reaction. This reaction produces a 6-bromo-2-(thiophen-2-yl)imidazole-3-amine, which can then be converted to 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine by an acid-catalyzed cyclization reaction.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves the synthesis of the imidazo[1,2-a]pyridine ring system followed by the introduction of the bromine and thiophene substituents.", "Starting Materials": [ "2-aminopyridine", "2-bromoacetophenone", "thiophene-2-carbaldehyde", "ammonium acetate", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "acetonitrile", "dimethylformamide", "triethylamine", "N-bromosuccinimide" ], "Reaction": [ "Step 1: Synthesis of 2-(thiophen-2-yl)imidazo[1,2-a]pyridine", "a. Mix 2-aminopyridine, 2-bromoacetophenone, and thiophene-2-carbaldehyde in acetic acid and acetonitrile.", "b. Add ammonium acetate and sodium hydroxide to the mixture and heat at 120°C for 24 hours.", "c. Cool the mixture and filter the solid product.", "d. Wash the solid product with water and dry it under vacuum.", "Step 2: Bromination of 2-(thiophen-2-yl)imidazo[1,2-a]pyridine", "a. Dissolve 2-(thiophen-2-yl)imidazo[1,2-a]pyridine in acetic acid and add hydrogen peroxide.", "b. Add N-bromosuccinimide and triethylamine to the mixture and stir at room temperature for 24 hours.", "c. Quench the reaction with water and extract the product with dichloromethane.", "d. Wash the organic layer with water and dry it over magnesium sulfate.", "e. Concentrate the organic layer and purify the product by column chromatography.", "Step 3: Synthesis of 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine", "a. Dissolve the brominated imidazo[1,2-a]pyridine in dimethylformamide.", "b. Add ammonia and heat the mixture at 80°C for 24 hours.", "c. Cool the mixture and filter the solid product.", "d. Wash the solid product with water and dry it under vacuum.", "e. Purify the product by recrystallization from ethanol." ] } | |

CAS RN |

1343603-66-6 |

Product Name |

6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine |

Molecular Formula |

C11H8BrN3S |

Molecular Weight |

294.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.